Product packaging for Furanomycin(Cat. No.:CAS No. 12794-09-1)

Furanomycin

Cat. No.: B1220903
CAS No.: 12794-09-1
M. Wt: 157.17 g/mol
InChI Key: PNOKUGWGMLEAPE-UHFFFAOYSA-N
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Description

Historical Context of Furanomycin (B1674273) Discovery and Initial Isolation

The initial discovery of L-(+)-Furanomycin was a notable event in the field of natural product chemistry. In 1967, Katagiri and his colleagues first isolated this novel antibiotic from the fermentation broth of Streptomyces threomyceticus L-803 (ATCC 15795). mdpi.comrsc.org Subsequent research has identified other microbial sources capable of producing this compound. For instance, in 2013, it was found to be produced by the plant root-associated γ–proteobacterium Pseudomonas fluorescens SBW25. mdpi.comnih.gov More recently, the halophilic bacterium Halomonas elongata was also identified as a producer of this compound. mdpi.com

The determination of this compound's absolute configuration was a process of scientific refinement. Initial studies based on spectroscopic and chemical degradation techniques suggested an (αR,2R,5R) configuration. mdpi.compreprints.org However, this was later revised. The definitive absolute configuration was established as (αS,2R,5S) through X-ray structural analysis of the N-acetyl derivative of the natural product and through chemical methods. mdpi.com

Key Milestones in this compound Discovery
YearDiscovery/EventOrganismKey Finding
1967Initial IsolationStreptomyces threomyceticusFirst report of this compound as a novel antibiotic. mdpi.comrsc.org
-Structural Elucidation-Initial (αR,2R,5R) configuration proposed. mdpi.compreprints.org
-Structural Correction-Absolute configuration confirmed as (αS,2R,5S) by X-ray analysis. mdpi.com
2013New Producer IdentifiedPseudomonas fluorescens SBW25First report of production by a pseudomonad. mdpi.comnih.gov
RecentNew Producer IdentifiedHalomonas elongataDemonstrates broader distribution among bacteria. mdpi.com

This compound's Place within the Non-Proteinogenic Amino Acid Class of Natural Products

This compound is classified as a non-proteinogenic amino acid. smolecule.comnih.gov Unlike the 20 standard proteinogenic amino acids that are encoded by the universal genetic code to be incorporated into proteins, non-proteinogenic amino acids are not. wikipedia.org There are hundreds of naturally occurring non-proteinogenic amino acids, and they exhibit a wide range of biological functions. mdpi.com

The chemical structure of this compound is distinct, featuring a trans-2,5-substituted, five-membered unsaturated cyclic ring system known as a dihydrofuran, attached to an α-amino acid core. mdpi.comsmolecule.com This structure makes it an analogue of the proteinogenic amino acid L-isoleucine. mdpi.com It is this structural mimicry that is central to its biological activity.

Structural and Classification Details of this compound
AttributeDescription
Chemical ClassificationNon-proteinogenic L-α-amino acid. nih.gov
Key Structural FeatureContains a (2R,5S)-5-methyl-2,5-dihydrofuran-2-yl moiety. nih.gov
Molecular FormulaC7H11NO3. nih.gov
Proteinogenic AnalogueL-isoleucine. mdpi.com

Overview of Key Academic Research Trajectories on this compound

Academic research on this compound has primarily followed three main trajectories: understanding its natural production (biosynthesis), developing methods for its chemical synthesis, and elucidating its mechanism of action.

Biosynthesis Studies into the biosynthesis of this compound have suggested that its carbon skeleton is formed through a polyketide pathway. The proposed biogenesis starts from one propionate (B1217596) and two acetate (B1210297) units. mdpi.comrsc.org This pathway accounts for the formation of the unique dihydrofuran ring and the amino acid side chain.

Total Synthesis The unique structure of this compound, with its specific stereochemistry, has made it an attractive target for total synthesis. The first total synthesis of racemic (±)-furanomycin was reported in 1975 by Masamune and Ono. mdpi.com Since then, numerous research groups have developed various synthetic strategies to achieve a more efficient and enantioselective synthesis of the naturally occurring L-(+)-furanomycin. mdpi.com These approaches often focus on the stereoselective construction of the trans-2,5-disubstituted dihydrofuran ring. nih.gov Key strategies that have been successfully employed include mercury cation-mediated cyclizations of a γ-hydroxy alkene and a silver-mediated cyclization of an α-allenic alcohol. rsc.orgnih.govrsc.org

Mechanism of Action The antibacterial properties of this compound stem from its role as a competitive antagonist of L-isoleucine. rsc.orgwikipedia.org Its primary mode of action involves the inhibition of protein synthesis. smolecule.com this compound is recognized by the enzyme isoleucyl-tRNA synthetase, which is responsible for attaching isoleucine to its corresponding transfer RNA (tRNA) during the translation process. mdpi.commedkoo.com The enzyme mistakes this compound for isoleucine and charges it to the isoleucine tRNA. semanticscholar.org This leads to the misincorporation of this compound into nascent polypeptide chains in place of isoleucine, ultimately disrupting protein structure and function and leading to an antibacterial effect. mdpi.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B1220903 Furanomycin CAS No. 12794-09-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12794-09-1

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-amino-2-(5-methyl-2,5-dihydrofuran-2-yl)acetic acid

InChI

InChI=1S/C7H11NO3/c1-4-2-3-5(11-4)6(8)7(9)10/h2-6H,8H2,1H3,(H,9,10)

InChI Key

PNOKUGWGMLEAPE-UHFFFAOYSA-N

SMILES

CC1C=CC(O1)C(C(=O)O)N

Canonical SMILES

CC1C=CC(O1)C(C(=O)O)N

Other CAS No.

18455-25-9

Synonyms

furanomycin

Origin of Product

United States

Structural Elucidation Methodologies for Furanomycin

Spectroscopic Techniques in Furanomycin (B1674273) Structure Determination

Spectroscopic methods are foundational in organic chemistry for identifying functional groups, determining connectivity, and assigning stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of this compound. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the complete structural framework by revealing through-bond and through-space correlations between nuclei acs.orgnih.govmdpi.com.

For this compound, ¹H NMR studies have been particularly important. Lanthanide-assisted ¹H NMR experiments have been employed to resolve ambiguities concerning the relative stereochemistry of protons within the furan (B31954) ring, notably providing evidence to support a trans configuration for the H-2 and H-5 protons rsc.org. Furthermore, transferred Nuclear Overhauser Effect (TRNOE) NMR, a technique sensitive to molecular conformation in solution, has been utilized to determine the conformation of this compound when bound to biological targets, such as isoleucyl-tRNA synthetase, revealing conformational similarities to the natural amino acid isoleucine ebi.ac.uk.

Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and any related metabolites or derivatives. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are routinely applied. GC-MS has been used in the characterization of this compound within complex biological samples, such as biosurfactants researchgate.netresearchgate.net. HRESIMS provides highly accurate mass measurements, which are critical for deducing the precise molecular formula of the compound nih.gov. Tandem mass spectrometry (MS/MS) further enhances structural analysis by fragmenting the parent ion and analyzing the resulting fragment ions, offering insights into the molecule's substructures and fragmentation pathways mdpi.com.

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, which are typical of amino acids researchgate.netresearchgate.netlabmanager.com. The resulting IR spectrum acts as a unique molecular fingerprint, aiding in compound identification and assessing purity. Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to detect chromophores, which are functional groups that absorb light in the UV-Vis region. While this compound itself may not possess extensive conjugation, UV-Vis spectroscopy is a standard analytical method for quantitative analysis, purity assessment, and monitoring chemical reactions involving this compound derivatives or related compounds in research and development settings labmanager.comsolubilityofthings.comthermofisher.com.

X-ray Crystallography for Absolute Configuration Assignment of this compound and Derivatives

X-ray crystallography stands as the definitive method for establishing the three-dimensional structure and absolute configuration of crystalline organic molecules researchgate.netmit.edu. The precise spatial arrangement of atoms in this compound was unequivocally determined through the X-ray crystal structure analysis of its N-acetyl derivative rsc.orgrsc.orgmdpi.com. This technique provides precise atomic coordinates, bond lengths, and bond angles, thereby revealing the molecule's complete architecture.

The analysis of N-acetylthis compound yielded specific crystallographic data, as detailed in the table below. The determination of the absolute configuration was achieved by exploiting the anomalous scattering of X-rays by atoms, a phenomenon that, with advancements in methodology, can be reliably applied even to molecules composed primarily of light atoms like oxygen researchgate.netmit.edu. This crystallographic investigation confirmed the stereochemistry at this compound's chiral centers, establishing its structure as (+)-(αS, 5S, 2R)-α-amino (2,5-dihydro-5-methyl)furan-2-acetic acid rsc.org.

Biosynthesis of Furanomycin

Identification of Furanomycin-Producing Organisms and Natural Sources

This compound (B1674273) has been identified in several bacterial species, highlighting its presence across different microbial niches.

Microbial Origin of this compound

This compound was initially discovered in Streptomyces threomyceticus mdpi.comnih.govpreprints.org. More recent studies have identified its production by other bacterial genera, including Pseudomonas and Halomonas species. Specifically, Pseudomonas fluorescens SBW25 has been found to produce and secrete this compound, marking the first report of this compound originating from a pseudomonad researchgate.netnih.govgrantome.comgrantome.com. Additionally, Halomonas elongata has also been documented as a producer of this compound nih.govpreprints.orgsmolecule.com.

Ecological Context and Distribution of this compound Producers

Streptomyces species are ubiquitous in soil and are known for producing a vast array of bioactive secondary metabolites mdpi.com. Pseudomonas fluorescens, a γ-proteobacterium, is commonly found in terrestrial ecosystems, particularly on plant roots and leaves, where it plays roles in plant growth promotion and biocontrol nih.gov. The presence of this compound in these organisms suggests potential roles in microbial interactions within these environments, possibly as a defense mechanism or signaling molecule. The discovery of this compound in Halomonas elongata, a halophilic bacterium often found in saline environments, further indicates its distribution across diverse ecological niches smolecule.com.

Elucidation of Biosynthetic Pathways for this compound

The biosynthesis of this compound involves a polyketide pathway, with specific precursors and proposed intermediate steps leading to its final structure.

Precursor Incorporation Studies

Investigations into the biosynthesis of this compound have revealed that its carbon skeleton is constructed via a polyketide pathway. This pathway originates from one propionate (B1217596) unit and two acetate (B1210297) units mdpi.comresearchgate.netnih.gov. Specifically, carbon atom 6 of the this compound precursor (this compound D) is thought to derive from the C-2 position of propionate. During the oxidation at this C-2 position, one of the propionate protons is lost without the formation of a lactate (B86563) intermediate. Labeling experiments utilizing [l-13C, 18O2] acetate and 18O2 gas have confirmed that the ether oxygen within the furan (B31954) ring originates from aerial oxygen, rather than from acetate precursors mdpi.comresearchgate.netnih.gov.

Characterization of Biosynthetic Intermediates

The proposed biosynthetic pathway for this compound, as investigated by Parry and colleagues, suggests a series of transformations analogous to those seen in polyether antibiotics mdpi.comresearchgate.netnih.gov. The pathway likely begins with a substrate (designated as A) that undergoes epoxidation to form an epoxide intermediate (B). Subsequently, the 5,6-epoxide ring opens, allowing the resulting hydroxyl group to attack an adjacent epoxide, leading to the formation of a cyclic ether intermediate (D). This cyclic ether is then further processed to yield this compound mdpi.comresearchgate.netnih.gov.

Enzymatic Transformations and Catalytic Mechanisms in this compound Biosynthesis

Data Table: this compound Biosynthesis Key Findings

FeatureDetailSource(s)
Primary Precursors One propionate unit and two acetate units mdpi.comresearchgate.netnih.gov
Pathway Type Polyketide pathway mdpi.comresearchgate.netnih.gov
Propionate Contribution Carbon atom 6 of this compound D derived from C-2 of propionate; loss of 2-pro-R proton during oxidation mdpi.comresearchgate.netnih.gov
Ether Oxygen Source Aerial oxygen (O2) mdpi.comresearchgate.netnih.gov
Proposed Intermediates Epoxide intermediates (B), cyclic ether (D) formed through epoxidation, ring opening, and intramolecular cyclization. mdpi.comresearchgate.netnih.gov
Ether Formation Mechanism Introduction of oxygen at C-2 of propionate with inversion of configuration and loss of 2-pro-R hydrogen atom.
Producing Organisms Streptomyces threomyceticus, Pseudomonas fluorescens, Halomonas elongata mdpi.comnih.govpreprints.orgresearchgate.netnih.govsmolecule.com

Genetic Basis of this compound Production

Understanding the genetic architecture underlying this compound production is crucial for unlocking its full biotechnological potential. This involves identifying the specific genes responsible for its synthesis and elucidating their functional roles.

Identification and Characterization of this compound Biosynthetic Gene Clusters

Early investigations into the biosynthesis of this compound in Streptomyces threomyceticus by Parry and colleagues indicated a pathway involving at least six intermediate steps following the assembly of the polyketide chain scispace.com. Through the generation and analysis of non-producing mutants using chemical mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and ultraviolet light, researchers were able to map metabolic blocks and propose a linear sequence of biosynthetic intermediates jst.go.jpgoogle.comfigshare.com. However, the specific genes constituting the this compound biosynthetic gene cluster have not been definitively identified or characterized in the scientific literature based on the available data. While gene clusters for other microbial metabolites, such as 4-formylaminooxyvinylglycine (FVG) in Pseudomonas species, have been identified asm.orgbdschapters.comnih.gov, direct identification of the this compound cluster remains an area for future research.

Functional Genomics and Proteomics Approaches to this compound Biosynthesis

Functional genomics and proteomics offer powerful tools for dissecting complex biosynthetic pathways by identifying and characterizing the specific enzymes and regulatory mechanisms involved. While these approaches have been instrumental in understanding the biosynthesis of many natural products, specific studies detailing their application to this compound biosynthesis have not been found in the provided search results. Elucidating the roles of hypothetical genes within potential this compound biosynthetic gene clusters through techniques like gene knockouts, overexpression studies, and proteomic analysis of producing strains would provide critical insights into the pathway's enzymatic machinery and regulation.

Biotechnological Approaches for Enhanced this compound Production and Analog Generation

Biotechnological strategies aim to optimize the production of valuable natural products like this compound and to generate novel analogs with improved or altered properties.

Strain Improvement and Fermentation Optimization for this compound Yields

The identification of this compound-producing strains, such as Streptomyces threomyceticus and Pseudomonas fluorescens SBW25, provides a foundation for strain improvement efforts. Classical strain improvement often involves random mutagenesis followed by screening for high-producing variants beilstein-journals.orgfrontiersin.orgplos.org. While mutagenesis studies have been used to generate this compound non-producing mutants for pathway analysis jst.go.jpgoogle.comfigshare.com, detailed protocols for optimizing this compound yields through directed strain improvement or fermentation parameter tuning are not extensively reported in the provided literature. General principles of fermentation optimization, including adjustments to temperature, pH, nutrient composition, and aeration, are applicable to maximizing the yield of microbial secondary metabolites beilstein-journals.orgplos.orgresearchgate.net. Future work could focus on applying these principles specifically to this compound-producing strains.

Genetic Engineering and Pathway Redirection for this compound Biosynthesis

Genetic engineering offers precise methods to manipulate metabolic pathways for enhanced production or the creation of novel compounds. While the direct genetic engineering of the this compound biosynthetic pathway for increased yield or the generation of specific analogs is not detailed in the available sources, chemical synthesis has been a significant avenue for producing this compound analogs mdpi.comgrantome.com. The development of synthetic strategies has allowed for the creation of various this compound congeners, providing valuable tools for structure-activity relationship studies and the exploration of new lead compounds for drug discovery mdpi.comgrantome.com. Future research could explore the application of synthetic biology and metabolic engineering techniques to redirect precursor flux or modify key enzymes within the this compound biosynthetic pathway to achieve targeted production enhancements or analog generation.

Chemical Synthesis and Analog Development of Furanomycin

Total Synthesis Strategies for Furanomycin (B1674273)

Numerous total synthesis strategies have been reported for this compound, employing diverse starting materials and methodologies to construct its characteristic dihydrofuran ring and stereocenters. These approaches vary in length, efficiency, and flexibility.

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analyses of this compound typically deconstruct the molecule by disconnecting the dihydrofuran ring and the amino acid side chain. Key disconnections often lead to precursors such as aziridine (B145994) derivatives or allenic alcohols. For instance, one common strategy involves envisioning the dihydrofuran ring as arising from the cyclization of an appropriately functionalized precursor, such as an allenic alcohol acs.org. Another approach utilizes an aziridine-2-yl-3',4'-dihydrofuran moiety as a key synthetic intermediate rsc.org. Early syntheses, such as that by Masamune and Ono, involved 16 steps for the racemic product, while more recent efforts have focused on achieving enantioselectivity and reducing step count mdpi.comresearchgate.net. The development of chirality transfer strategies and methods involving stereoselective cyclizations have been central to these efforts mdpi.compreprints.orgresearchgate.net.

Key Synthetic Intermediates and Stereocontrol Methodologies

The synthesis of this compound relies heavily on controlling the stereochemistry at multiple chiral centers. This has been achieved through various methodologies, often employing chiral starting materials or asymmetric catalytic reactions.

Chiral Pool Approaches: Many syntheses leverage readily available chiral starting materials from the chiral pool, such as carbohydrates and amino acids.

Carbohydrates: D-glucose, D-ribose, and L-xylose have served as versatile starting points. For example, Joullie and colleagues synthesized this compound and its isomers in nine steps from D-glucose preprints.orgresearchgate.net. Parker et al. also utilized D-ribose in their synthetic strategy mdpi.compreprints.orgresearchgate.net.

Amino Acids: Amino acids, particularly (R)-Garner aldehyde (often derived from L-serine), have proven to be highly effective starting materials. Standaert and coworkers reported a concise seven-step synthesis from (R)-Garner aldehyde mdpi.comacs.orgnih.gov. (S)-Glutamic acid has also been employed to synthesize key intermediates mdpi.com.

Stereocontrol Methodologies:

Metal-Mediated Cyclizations: Mercury cation-mediated stereoselective cyclizations of γ-hydroxy alkenes have been employed for enantioselective synthesis mdpi.compreprints.org. Silver(I)-catalyzed cyclization of allenic alcohols is another effective method for constructing the trans-2,5-dihydrofuran ring acs.orgnih.gov.

Chiral Aziridines: The use of chiral aziridine-2-carboxylates has been instrumental, allowing for stereoselective etherification and subsequent ring-closing metathesis or other transformations to form the dihydrofuran ring researchgate.netrsc.org.

Other Methods: Stereoselective additions of chiral titanium enolates, radical cyclizations, and chirality transfer strategies have also been successfully applied mdpi.com.

Table 1: Selected Key Synthetic Intermediates and Methodologies for this compound Synthesis

Key Intermediate/MethodologyStarting Material/SourceKey Transformation/StrategyReference(s)
(R)-Garner AldehydeAmino Acids (e.g., L-Serine)Stereoselective acetylide addition, Ag⁺-mediated cyclization of allenic alcohol mdpi.comacs.orgnih.gov
Chiral Aziridine-2-carboxylateVariousStereoselective Pd-catalyzed etherification, ring-closing metathesis researchgate.netrsc.org
D-GlucoseCarbohydrateMulti-step synthesis, chirality transfer preprints.orgresearchgate.net
D-RiboseCarbohydrateMulti-step synthesis mdpi.compreprints.orgresearchgate.net
L-XyloseCarbohydrateRadical cyclization mdpi.com
(S)-Glutamic AcidAmino AcidSynthesis of γ-lactols, stereoselective enolate addition mdpi.com
Mercury cation-mediated cyclizationγ-hydroxy alkeneStereoselective cyclization to form dihydrofuran mdpi.compreprints.org
Silver(I)-catalyzed cyclizationα-allenic alcoholFormation of trans-2,5-dihydrofuran acs.orgnih.gov

Chiral Pool-Based Syntheses of this compound (e.g., from amino acids, carbohydrates)

The chiral pool approach has been particularly fruitful for this compound synthesis, providing access to enantiomerically pure compounds with high stereochemical control. Syntheses originating from amino acids are often favored due to their shorter step counts (typically 6-7 steps) and inherent flexibility, allowing for rapid access to this compound and its analogs mdpi.compreprints.orgresearchgate.net. Carbohydrates like D-glucose, D-ribose, and L-xylose have also been extensively utilized, transforming their inherent chirality into the stereocenters of the this compound core mdpi.compreprints.orgresearchgate.net.

De Novo Asymmetric Syntheses of this compound

De novo asymmetric syntheses typically start from achiral or simpler precursors, employing asymmetric catalysis or chiral auxiliaries to establish the required stereochemistry. While many routes utilize chiral pool starting materials, some strategies have explored achiral precursors such as furans or cyclopentadiene (B3395910) mdpi.compreprints.orgresearchgate.net. Asymmetric gold catalysis has been employed for the stereoselective construction of dihydrofuran rings in related natural products, suggesting its potential applicability in de novo this compound synthesis nih.gov. The development of enantioselective total syntheses, often involving asymmetric transformations like Sharpless dihydroxylation or catalytic asymmetric cyclizations, represents the pinnacle of de novo strategies.

Comparison of Synthetic Efficiency and Flexibility of this compound Routes

Table 2: Comparison of this compound Total Synthesis Routes

Route OriginatorStarting Material(s)Key MethodologiesSteps (Linear)Overall YieldFlexibility/Modularity
Masamune & Ono5-methyl-2-furoic acidBirch reduction, Strecker-type synthesis16<0.02%Limited
Joullie et al.D-glucoseChirality transfer9Not specifiedModerate
Kang et al.Dimethyl L-tartrateMercury cation-mediated cyclization20Not specifiedModerate
Clive et al.L-xyloseRadical cyclization18Not specifiedModerate
Standaert et al.(R)-Garner aldehydeAcetylide addition, Ag⁺-mediated allenic alcohol cyclization712%High

Semi-synthetic Approaches and Derivatization of this compound

Semi-synthetic approaches and derivatization are crucial in medicinal chemistry for optimizing the properties of natural products. This compound has been modified to explore its structure-activity relationship (SAR) and to potentially enhance its antibacterial efficacy or alter its pharmacokinetic profile. Numerous analogs and derivatives have been synthesized, including:

Nor-furanomycin: Lacking the methyl group at the 5'-position of the dihydrofuran ring mdpi.comresearchgate.netrsc.orgnih.gov.

Methylated Analogs: Such as 3-methyl-northis compound and 4-methyl-northis compound, investigating the effect of methyl group positioning mdpi.comresearchgate.net.

Epimers: For example, 5'-epi-furanomycin, where the stereochemistry at the 5' position is inverted researchgate.netresearchgate.netacs.orgrsc.org.

Ring Modifications: Carba-analogs (where the ring oxygen is replaced by a carbon) and aza-furanomycin (where a nitrogen atom replaces an oxygen) have been synthesized mdpi.comresearchgate.netbeilstein-journals.org.

Other Derivatives: Dihydrothis compound and cyclobutane (B1203170) α-amino acid analogs have also been explored mdpi.comresearchgate.netmdpi.com.

Studies have indicated that the antibacterial activity of this compound derivatives is sensitive to structural changes, with only the natural product and its desmethyl derivative showing significant activity in some investigations, suggesting a narrow SAR nih.gov. The position of methyl substituents on the furan (B31954) ring has also been shown to influence antibacterial properties mdpi.comresearchgate.net.

Compound List:

this compound (1)

L-isoleucine (2)

Nor-furanomycin (1c, 6)

5'-epi-furanomycin (1b)

Carba-analogs (10)

Aza-furanomycin (11)

Dihydrothis compound (12)

(±)-Furanomycin

Ent-furanomycin

(αS,2R,5S)-Furanomycin

(αR,2S,5R)-Furanomycin

(α-S,2S,5R)-Furanomycin

(αR,2R,5R)-Furanomycin

(αR,2R,5S)-Furanomycin

(R)-Garner aldehyde

L-serine

D-glucose

D-glucosamine hydrochloride

D-ribose

L-xylose

Dimethyl L-tartrate

L-tartaric acid

(S)-glutamic acid

5-methyl-2-furoic acid

Chiral aziridine

Aziridine-2-carboxylate

Diallyl ether

Propargyl ether

Allenic alcohol

γ-lactols

Molecular and Cellular Mechanisms of Furanomycin Activity

Furanomycin's Effects on Cellular Physiology

Cellular Responses to This compound (B1674273) Exposure

Upon exposure, this compound is recognized and utilized by the bacterial isoleucyl-tRNA synthetase (IleRS) enzyme. This enzyme is responsible for attaching L-isoleucine to its cognate transfer RNA (tRNA^Ile). This compound binds to IleRS with an affinity comparable to that of L-isoleucine, effectively competing for the enzyme's active site smolecule.comebi.ac.uknih.govnih.govscispace.comresearchgate.net. This competitive inhibition leads to the formation of a non-functional isoleucyl-tRNA analog, which is then incorporated into nascent polypeptide chains during protein synthesis. The presence of this aberrant amino acid can disrupt the natural conformations and functions of essential proteins, thereby interfering with critical cellular processes and leading to bacteriostatic effects ebi.ac.ukresearchgate.netmdpi.com. Studies have indicated that while this compound inhibits isoleucyl-tRNA formation, other aminoacyl-tRNAs remain largely unaffected ebi.ac.ukresearchgate.netmdpi.com.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are critical for understanding how specific molecular features of this compound contribute to its biological potency and for guiding the design of novel analogs with improved properties.

SAR investigations have revealed that this compound's antibacterial activity is highly dependent on its precise chemical structure. Key findings include:

Methyl Group Position: Shifting the methyl group from its natural position on the dihydrofuran ring leads to a significant loss of antibiotic activity beilstein-journals.orgresearchgate.net.

Presence of the Double Bond: Removal of the double bond within the dihydrofuran ring also results in a loss of biological potency beilstein-journals.orgresearchgate.net.

Stereochemistry: Alterations in the relative stereochemical configuration of the chiral centers within the this compound molecule have been shown to abolish its antibacterial activity beilstein-journals.orgresearchgate.net.

Desmethyl Derivative: Notably, the desmethyl derivative of this compound has retained antibacterial activity, suggesting that while the methyl group is important, its precise position might be more critical than its presence alone nih.govuni-saarland.de.

These observations underscore a narrow structure-activity relationship, emphasizing the importance of the intact dihydrofuran ring and the specific stereochemistry for this compound's interaction with isoleyl-tRNA synthetase and subsequent antibacterial effect.

Table 1: Summary of this compound Structure-Activity Relationship Findings

Structural ModificationImpact on Antibacterial Activity
Natural this compoundActive
Desmethyl derivativeActive
Methyl group shifted to different positionsLoss of activity
Double bond removed from the dihydrofuran ringLoss of activity
Change in the relative stereochemical configurationLoss of activity

Computational modeling and molecular docking studies have been employed to elucidate the binding interactions between this compound and its targets, primarily isoleucyl-tRNA synthetase. While detailed docking studies specifically for this compound's interaction with IleRS are not extensively detailed in the provided snippets, the general methodology involves using software like GLIDE to predict binding modes and affinities ijper.org. These studies aim to understand how this compound occupies the active site of the enzyme, competing with L-isoleucine. In silico modeling of the binding of this compound analogs to their targets can help in designing less complex molecules with improved pharmacological properties, serving as scaffolds for further medicinal chemistry efforts mdpi.com. Such computational approaches are valuable for rational drug design, predicting molecular properties, and identifying potential lead compounds mdpi.comijper.orgresearchgate.netfrontiersin.orggu.se.

Research into Mechanisms of this compound Resistance in Microorganisms

While specific mechanisms by which bacteria develop resistance to this compound are not extensively detailed in the provided literature, general principles of antibiotic resistance are applicable. This compound's structural similarity to natural amino acids may allow it to evade certain bacterial resistance mechanisms smolecule.com. Generally, bacteria develop resistance through several key strategies:

Limiting Drug Uptake: Modifying cell wall or membrane permeability to reduce the entry of the antibiotic into the cell nih.gov.

Modifying Drug Targets: Altering the structure of the target molecule (e.g., enzymes or ribosomes) so that the antibiotic can no longer bind effectively nih.govnih.gov.

Inactivating the Drug: Producing enzymes that chemically modify or degrade the antibiotic, rendering it inactive nih.govnih.gov.

Active Drug Efflux: Employing efflux pumps to actively transport the antibiotic out of the bacterial cell nih.govnih.govuni-muenchen.de.

The development of resistance is a dynamic process, and understanding these general mechanisms can inform strategies to overcome or prevent resistance to this compound and other antibiotics.

List of Compounds Mentioned:

this compound

L-isoleucine

Carbathis compound

Azathis compound

Northis compound

Dihydrothis compound

Biological Activities and Pre Clinical Explorations of Furanomycin

Research on Furanomycin (B1674273) as an Antimicrobial Agent

Spectrum of Antimicrobial Activity in vitro against Bacterial Strains

This compound, a non-proteinogenic amino acid, demonstrates a notable spectrum of antimicrobial activity against various bacterial strains in laboratory settings. mdpi.comresearchgate.net Its efficacy has been observed against both Gram-positive and Gram-negative bacteria. smolecule.com

The compound effectively inhibits the growth of several microorganisms at low micromolar concentrations, with reported minimum inhibitory concentrations (MICs) in the range of 1–5 µg/mL. mdpi.comsmolecule.com Specific bacteria that have shown susceptibility to this compound include Escherichia coli, Bacillus subtilis, Mycobacterium tuberculosis, and certain species of Shigella and Salmonella. mdpi.comresearchgate.netpreprints.orgscilit.comresearchgate.netpreprints.org

Furthermore, research has expanded the known range of this compound-susceptible bacteria to include several plant pathogens. nih.govd-nb.info Among these are Dickeya dadantii (a soft rot pathogen), Pseudomonas syringae, and Erwinia amylovora (the causal agent of fire blight). smolecule.comnih.govmdpi.com The growth of the nonpathogenic strain Bacillus megaterium is also inhibited by this compound. nih.govmdpi.com

The antimicrobial effects of this compound can be reversed by the addition of certain amino acids, specifically isoleucine, leucine, and valine. nih.govusda.gov This observation is consistent with its mechanism of action as an isoleucine antagonist. nih.govd-nb.info

Table 1: In vitro Antimicrobial Activity of this compound against Various Bacterial Strains

Bacterial Strain Type Pathogenicity Susceptibility to this compound References
Escherichia coli Gram-negative Varies (some strains pathogenic) Susceptible mdpi.com, preprints.org, researchgate.net, scilit.com, researchgate.net, preprints.org
Bacillus subtilis Gram-positive Generally non-pathogenic Susceptible mdpi.com, preprints.org, researchgate.net, scilit.com, researchgate.net, preprints.org
Mycobacterium tuberculosis Acid-fast Pathogenic (causes tuberculosis) Susceptible mdpi.com, preprints.org, researchgate.net, scilit.com, researchgate.net, preprints.org
Shigella species Gram-negative Pathogenic (causes shigellosis) Susceptible mdpi.com, preprints.org, researchgate.net, smolecule.com, scilit.com
Salmonella species Gram-negative Pathogenic (causes salmonellosis) Susceptible mdpi.com, preprints.org, researchgate.net, smolecule.com, scilit.com
Staphylococcus aureus Gram-positive Pathogenic (causes various infections) Susceptible mdpi.com, preprints.org
Dickeya dadantii Gram-negative Plant pathogen (soft rot) Susceptible nih.gov, smolecule.com, usda.gov, mdpi.com
Pseudomonas syringae Gram-negative Plant pathogen (various diseases) Susceptible nih.gov, mdpi.com
Erwinia amylovora Gram-negative Plant pathogen (fire blight) Susceptible nih.gov, smolecule.com, mdpi.com
Bacillus megaterium Gram-positive Non-pathogenic Susceptible nih.gov, mdpi.com

Mechanistic Investigations of Antibacterial Action Beyond IleRS Inhibition

The primary antibacterial mechanism of this compound is the inhibition of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis. mdpi.comresearchgate.netresearchgate.net this compound acts as a structural mimic of the amino acid L-isoleucine, allowing it to be recognized and activated by IleRS. mdpi.comsmolecule.com This leads to the formation of isoleucyl-tRNA being prevented in bacteria like E. coli, while other aminoacyl-tRNAs remain unaffected. mdpi.comresearchgate.netpreprints.org By competitively inhibiting IleRS, this compound effectively halts protein biosynthesis, resulting in the attenuation of bacterial growth. nih.gov

Beyond its direct competitive inhibition of IleRS, the antibacterial action of this compound involves its incorporation into proteins in place of isoleucine. mdpi.com Although this compound is recognized by IleRS, its conformation does not perfectly match that of isoleucine. mdpi.com The presence of the larger side chain of this compound can interfere with the natural conformations and functions of essential proteins within the bacterial cell. mdpi.com This alteration of protein structure is a key contributor to its antibacterial effect. mdpi.com

Antifungal Properties of this compound and its Derivatives

Currently, there is limited direct evidence in the provided search results to suggest that this compound itself possesses significant antifungal properties. The research primarily focuses on its antibacterial activities.

However, the broader class of furan-containing compounds, specifically furanocoumarins and furanones, have been investigated for antifungal activity. For instance, a novel sulfonyl derivative of 2(5H)-furanone has demonstrated pronounced activity against biofilm-embedded Staphylococcus aureus, though this is antibacterial rather than antifungal. frontiersin.org

Derivatives of psoralen, a type of linear furanocoumarin, have been synthesized and evaluated for their in vitro antifungal activity against various phytopathogenic fungi. nih.gov Some of these derivatives exhibited good antifungal activity against Botrytis cinerea and Rhizoctonia solani. nih.gov This suggests that the furan (B31954) moiety, when incorporated into different structural scaffolds, can contribute to antifungal effects.

While some members of the azole class of drugs, which are widely used as antifungals, may also exhibit antibacterial properties, this does not directly imply that this compound has antifungal activity. msdvetmanual.com The mechanism of azole antifungals involves the inhibition of ergosterol (B1671047) synthesis, a component of the fungal cell membrane, which is a different mechanism from this compound's inhibition of protein synthesis in bacteria. msdvetmanual.com

Investigations into this compound's Antiviral Effects

Elucidation of Antiviral Mechanisms of Action

There is no information available from the search results to elucidate the antiviral mechanism of action for this compound, as its antiviral properties have not been a primary area of investigation.

The general mechanisms of antiviral drugs typically involve interfering with specific stages of the viral life cycle. nih.govmicrobeonline.com This can include inhibiting viral attachment and entry into the host cell, preventing the uncoating of the viral genome, inhibiting viral nucleic acid replication, blocking the synthesis of viral proteins, or preventing the assembly and release of new virus particles. microbeonline.comslideshare.net

For the structurally related nucleoside analogs that do show antiviral activity, their mechanisms are often based on the inhibition of viral nucleic acid synthesis. researchgate.netphysio-pedia.com These analogs can be incorporated into the growing viral DNA or RNA chain, causing premature termination, or they can inhibit the viral polymerases responsible for replication. nih.gov However, without specific studies on this compound's antiviral effects, any proposed mechanism would be purely speculative.

Immunomodulatory Properties Research of this compound

The potential immunomodulatory and anti-inflammatory properties of this compound are not well-researched, with current understanding being largely theoretical.

Direct research on the modulation of immune cell function by this compound has not been published. While the structure and function of amino acid analogs can be relevant to immunomodulation, specific studies detailing this compound's effects on immune cells such as T-cells, B-cells, or macrophages are absent from the literature. researchgate.net

There is a lack of direct evidence from studies investigating the influence of this compound on specific anti-inflammatory pathways. The potential for this compound to have anti-inflammatory effects is inferred from its fundamental mechanism as an inhibitor of eukaryotic protein synthesis. nih.gov The inhibition of protein synthesis is a known target for certain anti-inflammatory therapies, as it can prevent the production of pro-inflammatory mediators. nih.govrsc.org However, without direct studies, the specific pathways that this compound might influence and its efficacy as an anti-inflammatory agent remain unknown.

Analytical and Bioanalytical Methodologies for Furanomycin

Chromatography-Based Methods for Furanomycin (B1674273) Analysis

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from complex matrices, purification of its stereoisomers, and quantification. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the principal methods used, each serving distinct analytical purposes.

High-Performance Liquid Chromatography (HPLC) for this compound Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, isolation, and quantification of this compound. openaccessjournals.comwdh.ac.id Given that this compound is a polar, non-proteinogenic amino acid, specific HPLC approaches are required for its effective analysis. The method is particularly crucial for separating its various stereoisomers, which may exhibit different biological activities.

Research Findings:

In synthetic chemistry, HPLC is extensively used to separate diastereomeric mixtures and purified N-protected derivatives of this compound. mdpi.com For instance, after a reaction yields a mixture of isomers, preparative HPLC is often the method of choice for isolating the desired active stereoisomer. mdpi.comhku.hk The separation of these isomers is critical, as the biological activity of this compound is highly dependent on its specific stereochemistry (αS, 2R, 5S).

For quantitative analysis, reversed-phase HPLC (RP-HPLC) is a common approach. As this compound lacks a strong UV chromophore, detection is typically performed at low wavelengths, such as between 190 and 210 nm, where the carboxyl group absorbs UV light. jocpr.commdpi.com The use of a highly aqueous mobile phase, often with a buffer like potassium dihydrogen phosphate, is necessary to retain and resolve this polar analyte on a nonpolar stationary phase like a C18 column. jocpr.comasianjpr.comlcms.cz Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for analyzing very polar compounds like amino acids without derivatization, using a high percentage of organic solvent in the mobile phase. jocpr.com

Given the chiral nature of this compound, chiral HPLC is indispensable for separating its enantiomers. humanjournals.com This is achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, allowing them to be eluted at different times. sigmaaldrich.comcsfarmacie.cz The choice of mobile phase, often a mixture of an alkane with an alcohol modifier, is critical for achieving optimal resolution on a CSP. csfarmacie.cz

ParameterTypical MethodDetails and Significance
Stationary Phase (Column) Reversed-Phase (C18), Chiral Stationary Phase (CSP), HILICC18 columns are used for general-purpose separation and quantification. hku.hklcms.cz Chiral columns are essential for resolving enantiomers, which is crucial as biological activity is stereospecific. mdpi.comhumanjournals.com HILIC can be used for underivatized polar analytes. jocpr.com
Mobile Phase Buffered aqueous solution with organic modifier (e.g., Acetonitrile, Methanol)For RP-HPLC, a high aqueous content (e.g., 90-95% aqueous buffer) is needed for retention of the polar this compound molecule. mdpi.comasianjpr.com For chiral separations, non-polar solvents with alcohol modifiers are common. sigmaaldrich.com
Detection UV Detector (Low Wavelength)Detection is typically set at a low wavelength (e.g., 190-210 nm) due to the absence of a strong chromophore in the this compound structure. jocpr.commdpi.com
Application Isolation, Purification, Quantification, Chiral SeparationUsed to isolate specific stereoisomers from synthetic mixtures and to quantify the compound in various samples. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Metabolomics

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in the field of metabolomics, used for the comprehensive profiling of small molecules, including amino acids like this compound, in biological samples. azolifesciences.comnih.govlcms.cz Due to the low volatility and polar nature of amino acids, chemical derivatization is a mandatory prerequisite for their analysis by GC-MS. thermofisher.comsigmaaldrich.com

Research Findings:

The primary goal of derivatization is to convert the polar functional groups (carboxyl, amino) of this compound into less polar, more volatile, and thermally stable derivatives suitable for gas chromatography. sigmaaldrich.comjfda-online.com A common and effective method is a two-step process involving methoximation followed by silylation. thermofisher.com Silylation reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com Another approach involves esterification (e.g., with methanol) followed by acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com

Once derivatized, the sample is injected into the GC, where the this compound derivative is separated from other metabolites based on its boiling point and interaction with the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible pattern. azolifesciences.com This fragmentation pattern serves as a chemical fingerprint, allowing for the identification of the compound by comparing the resulting mass spectrum to spectral libraries. lcms.czthermofisher.com

In metabolomics studies, this approach allows researchers to detect and quantify changes in the levels of this compound and other related metabolites within a biological system, providing insights into metabolic pathways and the compound's mechanism of action. azolifesciences.comnih.gov

StepDescriptionKey Reagents/ParametersPurpose
1. Sample Preparation Extraction of metabolites from a biological matrix (e.g., cell culture, plasma).Solvent extraction (e.g., using methanol/water mixtures).To isolate small molecule metabolites from macromolecules like proteins.
2. Derivatization Chemical modification to increase volatility and thermal stability. thermofisher.comSilylation (e.g., MSTFA, MTBSTFA) or Acylation (e.g., PFPA). sigmaaldrich.commdpi.comTo make the polar this compound molecule suitable for GC analysis.
3. GC Separation Separation of derivatized metabolites in a gas chromatograph.Capillary column (e.g., DB-5MS), temperature gradient.To resolve individual components of the complex metabolite mixture over time.
4. MS Detection & Identification Ionization, fragmentation, and detection of metabolites by mass-to-charge ratio.Electron Ionization (EI), Mass Analyzer (Quadrupole, TOF).To identify this compound by its unique mass spectrum and quantify its abundance. azolifesciences.comthermofisher.com

Spectroscopic Techniques for this compound Detection and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for verifying its purity. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and, to a lesser extent, infrared (IR) spectroscopy are the primary tools used for these purposes. springernature.com

Research Findings:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed molecular structure of this compound in solution. springernature.com One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. hyphadiscovery.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms, piecing together the carbon skeleton and the placement of substituents. hyphadiscovery.comscielo.org.za Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, which is vital for confirming the trans stereochemistry of the substituents on the dihydrofuran ring. mdpi.com

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the precise molecular weight of this compound and, from that, its elemental composition. nih.govscielo.org.mx Techniques like electrospray ionization (ESI) are commonly used to ionize the molecule gently, allowing for the observation of the intact molecular ion. mdpi.com The accurate mass measurement provided by HRMS serves as a critical piece of evidence in confirming the identity of a synthesized or isolated compound. biopharmaspec.com

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the this compound molecule. Characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and amine (N-H stretch) groups can be readily identified, confirming their presence in the molecular structure.

For purity assessment, HPLC coupled with a UV detector is a standard method. A pure sample of this compound should yield a single, sharp peak in the chromatogram under various conditions, confirming the absence of significant impurities. mdpi.com

Bioassays for this compound Activity Profiling in Research Settings

Bioassays are essential for determining the biological activity of this compound and for guiding its isolation from natural sources. researchgate.netresearchgate.net These assays measure the effect of the compound on a biological system, which for this compound is primarily its antimicrobial activity. biomerieux.com

Research Findings:

The principal bioassays used for this compound involve antimicrobial susceptibility testing (AST) to evaluate its efficacy against various bacterial strains. msdmanuals.commedscape.com Two main methods are widely employed:

Agar (B569324) Diffusion Assays: These are qualitative or semi-quantitative methods used for initial screening. mdpi.com The most common format is the disk diffusion test (Kirby-Bauer test) . wikipedia.orgasm.org In this assay, a paper disk impregnated with a known amount of this compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. After incubation, the presence of a clear area around the disk, known as a zone of inhibition , indicates that the compound has inhibited bacterial growth. wikipedia.orgnih.gov The diameter of this zone is proportional to the susceptibility of the microorganism to the compound. asm.org

Broth Microdilution Method: This is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of this compound. medscape.comeucast.org The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. biomerieux.com The assay is performed in a multi-well plate where a standardized bacterial inoculum is added to a series of wells containing two-fold serial dilutions of this compound. The MIC value is a critical parameter for characterizing the potency of an antibiotic. medscape.com

These bioassays were fundamental in the initial discovery of this compound through a process known as bioassay-guided fractionation . nih.govmdpi.com In this strategy, a crude extract from a natural source (like Streptomyces threomyceticus) is separated into fractions using chromatography. Each fraction is then tested for biological activity using a bioassay. The active fractions are subjected to further separation and testing, an iterative process that continues until a single, pure active compound—this compound—is isolated. researchgate.netnih.govncsu.edu

Bacterial StrainActivityReference
Dickeya dadantiiSensitive nih.gov
Escherichia coliSensitive mdpi.com
Bacillus subtilisSensitive mdpi.com
Staphylococcus aureusBorderline Activity (dihydrothis compound) mdpi.com
Pseudomonas syringaeSensitive nih.gov

Future Research Directions and Translational Perspectives for Furanomycin

Identification of Unexplored Biological Targets and Pathways for Furanomycin (B1674273)

While the primary mechanism of action of this compound is the inhibition of isoleucyl-tRNA synthetase, there is growing speculation that its biological effects may not be solely attributable to this interaction. mdpi.comnih.gov The distinct conformation of this compound, which differs from that of isoleucine, suggests that its more prominent side chain could interfere with the natural conformation and function of other essential proteins. mdpi.com This opens up the possibility of "off-target" effects that could be harnessed for therapeutic benefit. Future research should, therefore, focus on identifying these unexplored biological targets and pathways.

Modern target identification strategies could be pivotal in uncovering novel this compound-interacting proteins. Techniques such as affinity-based protein profiling, where this compound analogs are immobilized on a solid support to capture binding partners from cell lysates, could reveal a broader spectrum of molecular targets. nih.govfrontiersin.org Furthermore, proteomic approaches that assess changes in protein expression or thermal stability in the presence of this compound could provide clues to its wider cellular impact. nih.gov

The synthesis of this compound analogs with photo-activatable or clickable functional groups would enable the creation of chemical probes for in-situ target identification. rsc.org These probes could be used to covalently label interacting proteins within living cells, which can then be identified using mass spectrometry. Such studies could reveal whether this compound or its derivatives interact with other aminoacyl-tRNA synthetases, metabolic enzymes, or signaling proteins, thereby expanding our understanding of its cellular effects and opening new avenues for therapeutic development.

Development of Novel Synthetic Methodologies for this compound and its Advanced Analogs

Future synthetic methodologies should aim to further improve the efficiency and scalability of this compound synthesis. The development of novel catalytic methods for the key cyclization and stereoselective addition steps could significantly enhance yields and reduce the number of synthetic operations. For instance, advancements in transition-metal catalysis could provide more direct routes to the dihydrofuran core.

Moreover, the development of modular synthetic routes is crucial for the rapid generation of a diverse library of this compound analogs. nih.gov This would facilitate comprehensive structure-activity relationship (SAR) studies to explore the impact of modifications at various positions of the this compound scaffold on biological activity. mdpi.com The ability to readily synthesize a wide range of analogs is essential for optimizing its properties as a chemical probe, a lead compound for drug discovery, or a tool for protein engineering.

Synthetic Approach Key Features Number of Steps (approx.)
Early Racemic SynthesisUtilized 5-methyl-2-furoic acid16
Chiral Pool SynthesisStarts from chiral carbohydrates (e.g., D-glucose, D-ribose) or amino acids (e.g., L-serine)6-20
Modular Synthesis from Garner AldehydeConcise and flexible route7
Gold-Catalyzed CycloisomerizationEfficient for synthesizing highly functionalized analogsVariable

This table provides a summary of different synthetic strategies for this compound.

Advancements in Biotechnological Production and Sustainable Sourcing of this compound

This compound was first isolated from the fermentation broth of Streptomyces threomyceticus. mdpi.com More recently, its production has also been identified in Pseudomonas fluorescens and the halophilic bacterium Halomonas elongata. mdpi.com This diversity of natural producers offers significant opportunities for optimizing its biotechnological production.

Future research in this area should focus on metabolic engineering of these microbial strains to enhance this compound yields. This could involve the overexpression of key biosynthetic genes, the knockout of competing metabolic pathways, and the optimization of fermentation media and conditions. nih.govresearchgate.net For instance, stable mutants of S. threomyceticus that are blocked in certain metabolic pathways have been generated, which could be a starting point for more targeted genetic manipulation. nih.gov

Furthermore, the development of advanced downstream processing techniques is critical for the efficient and sustainable isolation of this compound from fermentation broths. Innovations in chromatography, membrane filtration, and extraction methods could improve purity and reduce the environmental impact of the purification process. Sustainable sourcing through optimized fermentation processes would be more economically viable and environmentally friendly than total synthesis for large-scale production.

Microorganism Significance
Streptomyces threomyceticusOriginal source of this compound. mdpi.com
Pseudomonas fluorescensA more recently identified producer, offering an alternative for biotechnological production. nih.gov
Halomonas elongataA halophilic producer, suggesting potential for fermentation under unique conditions. mdpi.com

This table lists the known natural producers of this compound.

This compound as a Chemical Probe for Fundamental Biological Processes and Protein Engineering

As a non-proteinogenic amino acid, this compound has the potential to be a valuable tool for studying fundamental biological processes, particularly protein translation and function. mdpi.com Its ability to be charged to isoleucine tRNA and incorporated into proteins makes it a unique chemical probe. semanticscholar.org

Future research could explore the use of this compound to investigate the fidelity of protein synthesis. msu.runih.gov By introducing this compound into in vitro or in vivo translation systems, researchers could study how the ribosome accommodates this unnatural amino acid and the consequences of its incorporation on protein folding, stability, and function. This could provide novel insights into the mechanisms of translational accuracy and the cellular response to mistranslated proteins.

Furthermore, the site-specific incorporation of this compound into proteins represents a powerful strategy for protein engineering. rice.edunih.govsemanticscholar.org By replacing specific isoleucine residues with this compound, it may be possible to modulate the activity of enzymes, alter protein-protein interactions, or introduce novel functionalities. The development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that are specific for this compound would be a significant advancement in this area, allowing for its precise incorporation at any desired site within a protein.

Emerging Applications of this compound in Basic Biomedical Research and Lead Compound Discovery

The established antibacterial activity of this compound serves as a starting point for its broader application in biomedical research and as a lead compound for the discovery of new therapeutics. mdpi.com The synthesis of this compound analogs has already been explored to a limited extent, revealing that even small structural changes can significantly impact its antibacterial properties. mdpi.com

A key future direction is the expansion of screening programs to evaluate this compound and its derivatives against a wider range of therapeutic targets. Given that some furan-containing compounds have shown promise as anticancer agents, it is plausible that this compound analogs could also exhibit cytotoxic activity against cancer cell lines. nih.govresearchgate.netmdpi.com Similarly, the potential for this compound derivatives to act as antiviral or neuroprotective agents remains largely unexplored. drugdiscoverynews.com

This compound's unique chemical scaffold makes it an attractive starting point for the development of novel drugs. mdpi.comresearchgate.net By using this compound as a template, medicinal chemists can design and synthesize new molecules with improved potency, selectivity, and pharmacokinetic properties. ebi.ac.uk The combination of modular synthesis and high-throughput screening could accelerate the discovery of new this compound-based therapeutics for a variety of diseases.

Q & A

Q. What are the key considerations in designing a synthesis route for Furanomycin, given its stereochemical complexity?

this compound’s (αS,2R,5S)-stereochemistry requires precise control during synthesis. A common approach involves furo[2,3-d]isoxazoline intermediates, which enable stereoselective formation of the 2,5-dihydrofuran ring . For example, Joullié’s synthesis utilized aziridine ester intermediates to establish the correct configuration via nucleophilic displacement . Researchers must verify stereochemical outcomes at each step using techniques like X-ray crystallography (as in Shiro’s analysis of the N-acetyl derivative) or chiral HPLC .

Q. How can researchers confirm the biological activity of this compound against bacterial strains like E. coli or M. tuberculosis?

Standard protocols involve minimum inhibitory concentration (MIC) assays in nutrient broth cultures. This compound acts as a competitive antagonist of isoleucine, so experiments should compare bacterial growth inhibition in media with/without isoleucine supplementation . Activity loss in analogs (e.g., carbathis compound) highlights the necessity of preserving the native stereochemistry and methyl group position during structural modifications .

Q. What analytical methods are critical for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the 2,5-dihydrofuran ring structure and stereochemistry. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For example, Jäger et al. used NMR to resolve discrepancies in intermediate structures during amino sugar synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized to identify this compound analogs with enhanced antibiotic properties?

Systematic SAR requires iterative synthesis of analogs with targeted modifications (e.g., methyl group relocation, double bond saturation) followed by biological testing. Computational docking studies can predict binding affinity to isoleucyl-tRNA synthetase, reducing experimental trial-and-error . Note that shifting the methyl group or altering stereochemistry often abolishes activity, as seen in carbathis compound .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies may arise from differences in assay conditions (e.g., bacterial strain variability, media composition). Researchers should replicate studies using standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., natural this compound). Meta-analyses of published data, accounting for methodological limitations (e.g., unvalidated analogs), can clarify trends .

Q. How can computational chemistry improve the design of this compound-based antimicrobial agents?

Molecular dynamics simulations and quantum mechanical calculations model interactions between this compound analogs and bacterial targets. For example, density functional theory (DFT) can predict the stability of stereoisomers, guiding synthetic prioritization . Pairing computational predictions with in vitro validation minimizes resource-intensive synthesis of nonviable candidates .

Q. What are the challenges in scaling up this compound synthesis for in vivo studies, and how can they be mitigated?

Scaling enantioselective steps (e.g., gold-catalyzed cycloisomerization of allenes) often reduces yield due to catalyst poisoning or side reactions. Continuous-flow reactors and immobilized catalysts improve efficiency . Purification bottlenecks (e.g., separating diastereomers) require orthogonal chromatography methods, such as chiral stationary phases .

Methodological Guidelines

  • For Synthesis :

    • Use FINERMAPS criteria to evaluate feasibility: Ensure access to chiral starting materials and advanced instrumentation (e.g., asymmetric catalysis setups) .
    • Document reaction conditions (temperature, solvent, catalyst loading) meticulously to enable reproducibility .
  • For Data Analysis :

    • Apply statistical rigor: Report MIC values with standard deviations and specify significance thresholds (e.g., p < 0.01) to avoid overinterpretation .
    • Address contradictory data by revisiting experimental parameters (e.g., bacterial growth phase, compound solubility) .
  • For Manuscript Preparation :

    • Follow journal-specific formatting (e.g., Pharmaceutical Research’s requirement for LaTeX submissions with defined symbol lists) .
    • Use tables to summarize SAR data (Table 1) and figures to illustrate synthetic pathways (e.g., Schemes 34–35 in ) .

Q. Table 1. Example SAR Data for this compound Analogs

AnalogModificationMIC (E. coli)Activity vs. Wild-Type
Native this compound-2 µg/mLReference
Carbathis compoundCH₂ replaced with CH₃>100 µg/mLInactive
Δ²,³-DihydroSaturated double bond50 µg/mLReduced

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.